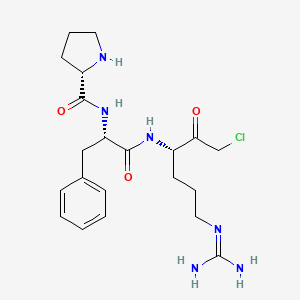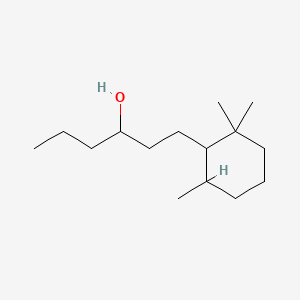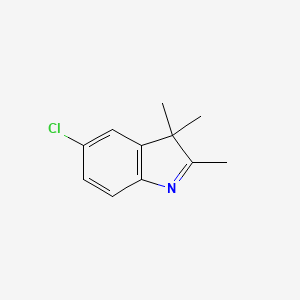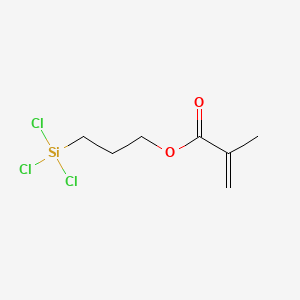
3-(Trichlorosilyl)propyl methacrylate
Descripción general
Descripción
3-(Trichlorosilyl)propyl methacrylate is an organosilicon compound with the molecular formula C7H11Cl3O2Si and a molecular weight of 261.61 g/mol . This compound is widely used as a coupling agent, adhesion promoter, and surface modifier in various industrial applications due to its ability to form strong bonds with both organic and inorganic materials .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-(Trichlorosilyl)propyl methacrylate can be synthesized through the reaction of methacrylic acid with 3-chloropropyltrichlorosilane in the presence of a catalyst . The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the trichlorosilane group. The reaction can be represented as follows:
CH2=C(CH3)COOH+ClCH2CH2CH2SiCl3→CH2=C(CH3)COOCH2CH2CH2SiCl3+HCl
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale batch or continuous processes. The reaction is typically carried out in a solvent such as toluene or xylene to facilitate the removal of the by-product hydrogen chloride gas . The product is then purified through distillation or recrystallization to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
3-(Trichlorosilyl)propyl methacrylate undergoes various chemical reactions, including:
Hydrolysis: The trichlorosilane group reacts with water to form silanols and hydrochloric acid.
Condensation: The silanol groups can further condense to form siloxane bonds.
Polymerization: The methacrylate group can undergo free radical polymerization to form polymers.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Condensation: Catalysts such as acids or bases to promote siloxane bond formation.
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide under thermal or UV conditions.
Major Products Formed
Hydrolysis: Silanols and hydrochloric acid.
Condensation: Siloxane polymers.
Polymerization: Methacrylate-based polymers.
Aplicaciones Científicas De Investigación
3-(Trichlorosilyl)propyl methacrylate has a wide range of scientific research applications, including:
Surface Modification: Used to modify the surface properties of materials such as glass, metals, and polymers to enhance adhesion, wettability, and compatibility.
Composite Materials: Acts as a coupling agent in the preparation of composite materials to improve the interfacial bonding between the matrix and the reinforcement.
Biomedical Applications: Utilized in the development of biomaterials, such as dental adhesives and coatings for medical devices, due to its biocompatibility and ability to form strong bonds with biological tissues.
Polymer Chemistry: Employed in the synthesis of functionalized polymers and copolymers for various applications, including coatings, adhesives, and sealants.
Mecanismo De Acción
The mechanism of action of 3-(Trichlorosilyl)propyl methacrylate involves the formation of covalent bonds between the silane group and the surface of the substrate. The trichlorosilane group undergoes hydrolysis to form silanol groups, which can then condense with hydroxyl groups on the substrate surface to form siloxane bonds . The methacrylate group can undergo polymerization to form a polymer network, providing additional mechanical strength and stability .
Comparación Con Compuestos Similares
Similar Compounds
3-(Trimethoxysilyl)propyl methacrylate: Contains methoxy groups instead of chloro groups, making it less reactive but more stable in the presence of moisture.
3-(Dimethylchlorosilyl)propyl methacrylate: Contains dimethylchlorosilane groups, which provide different reactivity and properties compared to trichlorosilane.
(3-Glycidyloxypropyl)trimethoxysilane: Contains a glycidyloxy group, which provides additional functionality for epoxy-based applications.
Uniqueness
3-(Trichlorosilyl)propyl methacrylate is unique due to its high reactivity and ability to form strong covalent bonds with a wide range of substrates. Its trichlorosilane group provides excellent adhesion properties, while the methacrylate group allows for polymerization and crosslinking, making it a versatile compound for various applications .
Propiedades
IUPAC Name |
3-trichlorosilylpropyl 2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11Cl3O2Si/c1-6(2)7(11)12-4-3-5-13(8,9)10/h1,3-5H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOGMJCPBZJUYGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCCC[Si](Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11Cl3O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5027647 | |
| Record name | 3-(Trichlorosilyl)propyl methacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5027647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7351-61-3 | |
| Record name | 3-(Trichlorosilyl)propyl methacrylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7351-61-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Trichlorosilyl)propyl methacrylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007351613 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propenoic acid, 2-methyl-, 3-(trichlorosilyl)propyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-(Trichlorosilyl)propyl methacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5027647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(trichlorosilyl)propyl methacrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.071 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-(TRICHLOROSILYL)PROPYL METHACRYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/47R7ND8EC7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: TPM is a bifunctional molecule containing a trichlorosilane group and a methacrylate group. The trichlorosilane group readily reacts with hydroxyl groups present on various surfaces like glass, silicon, and even some polymers. This reaction forms strong, covalent siloxane bonds, effectively anchoring the TPM molecule to the surface [, , ]. The exposed methacrylate group then allows for further functionalization, typically through polymerization reactions with other acrylate or methacrylate monomers. This enables the creation of covalently attached polymer coatings or hydrogels on the modified surface [, , ].
ANone:
A: TPM demonstrates compatibility with various materials commonly used in biomaterial research, including glass, silicon, and poly(dimethylsiloxane) (PDMS) [, , , ]. It forms stable, covalent bonds with these substrates, ensuring the longevity of the modification.
A: TPM modifications can be strategically employed to direct cell attachment and behavior. For instance, researchers fabricated microwell arrays using hydrophilic poly(ethylene glycol) (PEG) hydrogel walls surrounding hydrophobic TPM floors []. This design exploits the differential cell adhesion properties of PEG and TPM. Murine 3T3 fibroblasts and hepatocytes selectively adhered to the hydrophobic TPM regions within the microwells, while avoiding the surrounding hydrophilic PEG hydrogel walls. This selective adhesion allows for controlled cell positioning and spatial organization, crucial for applications like cell-based assays and tissue engineering [].
ANone: The provided research papers primarily focus on TPM's application in controlled environments for biomaterial fabrication. While they do not directly address environmental impact and degradation pathways, it is crucial to consider these aspects for responsible material use. Future studies should investigate the potential environmental fate and effects of TPM and explore strategies to minimize any negative impacts. This could involve studying its degradation products and their potential toxicity. Additionally, exploring alternative silane coupling agents with potentially lower environmental impact could be beneficial.
ANone: Several analytical techniques can be employed to confirm the successful modification of surfaces with TPM and to characterize the resulting surfaces:
- Ellipsometry: This technique is used to measure the thickness of thin films, such as the TPM monolayer formed on a substrate. Researchers used ellipsometry to confirm the presence of the self-assembled monolayer (SAM) of TPM on silicon dioxide surfaces [].
- Time-of-Flight Secondary Ion Mass Spectrometry (TOF-SIMS): This surface-sensitive technique provides information about the elemental and molecular composition of the outermost surface layers. It can be used to verify the presence of specific elements, such as chlorine from the trichlorosilane group of TPM, confirming successful surface modification [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
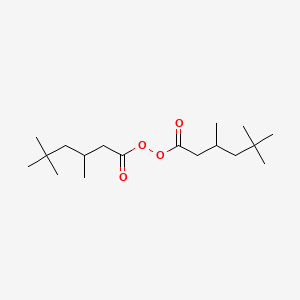


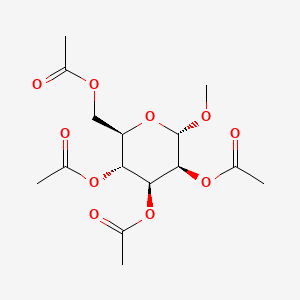
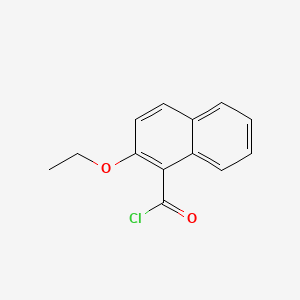

![N-(2,3-Dihydro-2-oxo-1H-benzimidazol-5-yl)-3-oxo-2-[[2-(trifluoromethyl)phenyl]azo]butyramide](/img/structure/B1583312.png)
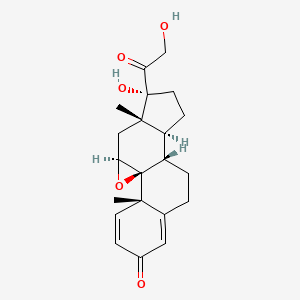

![Butane, 1,1',1''-[propylidynetris(oxy)]tris-](/img/structure/B1583316.png)

